Pyrazole, methylenebis(4-nitro- Pyrazole, methylenebis(4-nitro-
Brand Name: Vulcanchem
CAS No.: 86111-62-8
VCID: VC8003925
InChI: InChI=1S/C7H6N6O4/c14-12(15)6-1-8-10(3-6)5-11-4-7(2-9-11)13(16)17/h1-4H,5H2
SMILES: C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C7H6N6O4
Molecular Weight: 238.16 g/mol

Pyrazole, methylenebis(4-nitro-

CAS No.: 86111-62-8

Cat. No.: VC8003925

Molecular Formula: C7H6N6O4

Molecular Weight: 238.16 g/mol

* For research use only. Not for human or veterinary use.

Pyrazole, methylenebis(4-nitro- - 86111-62-8

Specification

CAS No. 86111-62-8
Molecular Formula C7H6N6O4
Molecular Weight 238.16 g/mol
IUPAC Name 4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole
Standard InChI InChI=1S/C7H6N6O4/c14-12(15)6-1-8-10(3-6)5-11-4-7(2-9-11)13(16)17/h1-4H,5H2
Standard InChI Key PWKYKRGSXDRYOB-UHFFFAOYSA-N
SMILES C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Structure

The IUPAC name of this compound is 4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole, reflecting its bis-pyrazole framework with nitro substituents. Its canonical SMILES representation is C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-], which delineates the connectivity of the two pyrazole rings via a methylene group . The InChI Key PWKYKRGSXDRYOB-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H6N6O4\text{C}_7\text{H}_6\text{N}_6\text{O}_4
Molecular Weight238.16 g/mol
Boiling Point488.1 °C at 760 mmHg
Density1.83 g/cm³
Melting PointNot reported
SolubilityLikely polar organic solvents

Spectroscopic Characterization

The compound’s structure has been confirmed through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis . Key spectral features include:

  • IR: Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹, characteristic of nitro (-NO₂) symmetric and asymmetric stretching vibrations .

  • ¹H NMR: Signals corresponding to the methylene bridge protons (~4.5–5.0 ppm) and aromatic pyrazole protons (~7.5–8.5 ppm) .

  • ¹³C NMR: Resonances for the pyrazole carbons (~110–150 ppm) and nitro-bearing carbons (~140–145 ppm) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of pyrazole, methylenebis(4-nitro-) involves multi-step protocols starting from pyrazole precursors. A plausible route includes:

  • Nitration of Pyrazole: Introduction of nitro groups at the 4-position using nitric acid or mixed acid systems .

  • Methylene Bridging: Reaction of 4-nitropyrazole with formaldehyde or dichloromethane under basic conditions to form the methylene-linked dimer .

Example Reaction Scheme:

2 × 4-Nitropyrazole+CH2OBasePyrazole, methylenebis(4-nitro-)+H2O\text{2 × 4-Nitropyrazole} + \text{CH}_2\text{O} \xrightarrow{\text{Base}} \text{Pyrazole, methylenebis(4-nitro-)} + \text{H}_2\text{O}

Optimization and Yield

Reaction conditions such as temperature (60–80°C), solvent (ethanol or DMF), and catalyst (e.g., humic acid) significantly impact yield . Purification via column chromatography or recrystallization from ethanol typically yields products with >90% purity .

Physicochemical Properties and Reactivity

Thermal Stability

The compound exhibits high thermal stability, with a boiling point of 488.1°C, making it suitable for high-temperature applications . Its density of 1.83 g/cm³ suggests a compact molecular packing arrangement .

Solubility and Polarity

The presence of nitro groups enhances polarity, rendering the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents like hexane .

Reactivity Profile

  • Nitro Group Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines, enabling access to aminopyrazole derivatives .

  • Electrophilic Substitution: The electron-deficient pyrazole rings undergo halogenation or sulfonation at the 3- or 5-positions .

Biological and Pharmaceutical Applications

α-Glucosidase Inhibition

Pyrazole, methylenebis(4-nitro-) derivatives exhibit potent inhibitory activity against α-glucosidase, a therapeutic target for type 2 diabetes. In a recent study, hybrid compounds containing pyrazole and phthalazine moieties demonstrated IC₅₀ values as low as 13.66 µM, surpassing Acarbose (IC₅₀ = 720.18 µM) . The nitro groups enhance binding affinity via hydrogen bonding with enzyme active sites .

Table 2: Comparative α-Glucosidase Inhibition Data

CompoundIC₅₀ (µM)
8l (Hybrid)13.66 ± 0.009
Acarbose720.18 ± 0.008

Future Research Directions

Drug Development

Further exploration of methylenebis(4-nitro-) derivatives as antidiabetic or antimicrobial agents is warranted. Structural modifications, such as replacing nitro groups with bioisosteres (e.g., cyano or sulfonamide), could optimize pharmacokinetic profiles .

Materials Science

The compound’s thermal stability and electron-deficient structure make it a candidate for high-energy materials or ligands in coordination chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator